

Physicochemical properties of 5-bromo-1H-indole-2-carboxamide

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Compound of Interest

Compound Name: 5-bromo-1H-indole-2-carboxamide

Cat. No.: B2897632

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An In-depth Technical Guide to the Physicochemical Properties of **5-bromo-1H-indole-2-carboxamide**

Introduction

5-bromo-1H-indole-2-carboxamide belongs to the indole class of N-heterocyclic compounds, a scaffold of immense interest in medicinal and pharmaceutical research.[1][2] The indole backbone is a privileged structure found in numerous natural products and pharmacologically active molecules, exhibiting a wide range of effects, including anti-cancer, anti-inflammatory, and anti-HIV activities.[2][3] The strategic placement of a bromine atom at the 5-position and a carboxamide group at the 2-position creates a unique electronic and steric profile, making this molecule a valuable intermediate for the synthesis of novel therapeutic agents.[4][5]

For professionals in drug discovery and development, a comprehensive understanding of a molecule's physicochemical properties is not merely academic; it is the bedrock upon which rational drug design is built. Properties such as molecular structure, thermal stability, solubility, lipophilicity, and ionization constant are critical determinants of a compound's pharmacokinetic and pharmacodynamic behavior. They govern how a potential drug is absorbed, distributed, metabolized, and excreted (ADME), and how it interacts with its biological target. This guide provides an in-depth analysis of the core physicochemical properties of **5-bromo-1H-indole-2-carboxamide**, detailing the established methodologies for their determination and explaining the scientific rationale behind these experimental choices.

Molecular and Crystal Structure

The precise three-dimensional arrangement of atoms and the nature of intermolecular interactions in the solid state are fundamental to understanding a compound's physical properties and its potential for biological activity. X-ray crystallography remains the definitive method for elucidating this structure, providing unambiguous proof of connectivity, conformation, and packing in the crystal lattice.^[6]^[7]

Methodology: Single-Crystal X-ray Diffraction

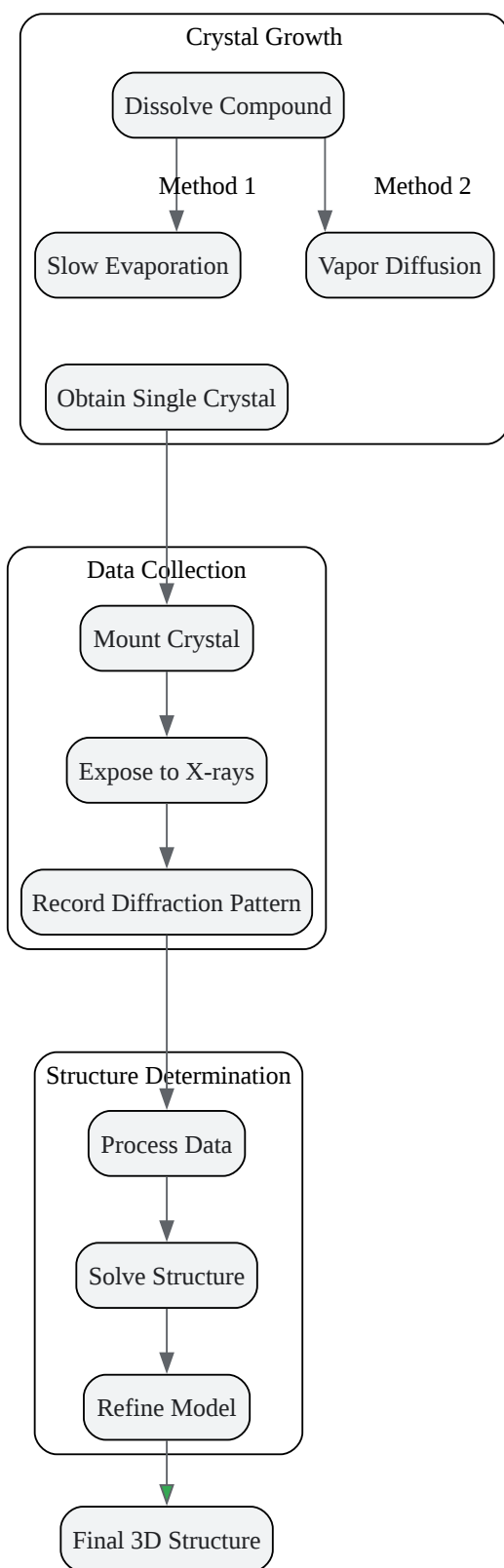
The goal of this technique is to grow a high-quality single crystal of the compound, which can then be used to diffract X-rays. The resulting diffraction pattern contains detailed information about the electron density within the crystal, allowing for the reconstruction of the molecular structure.

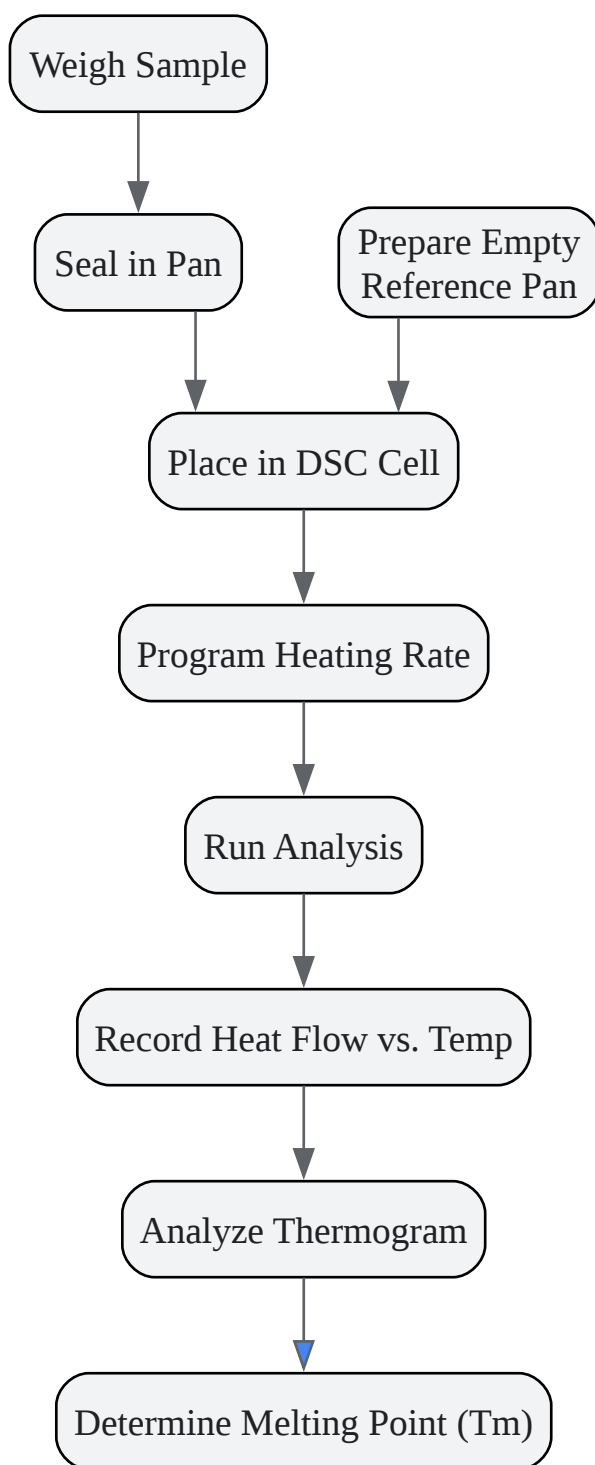
Experimental Protocol

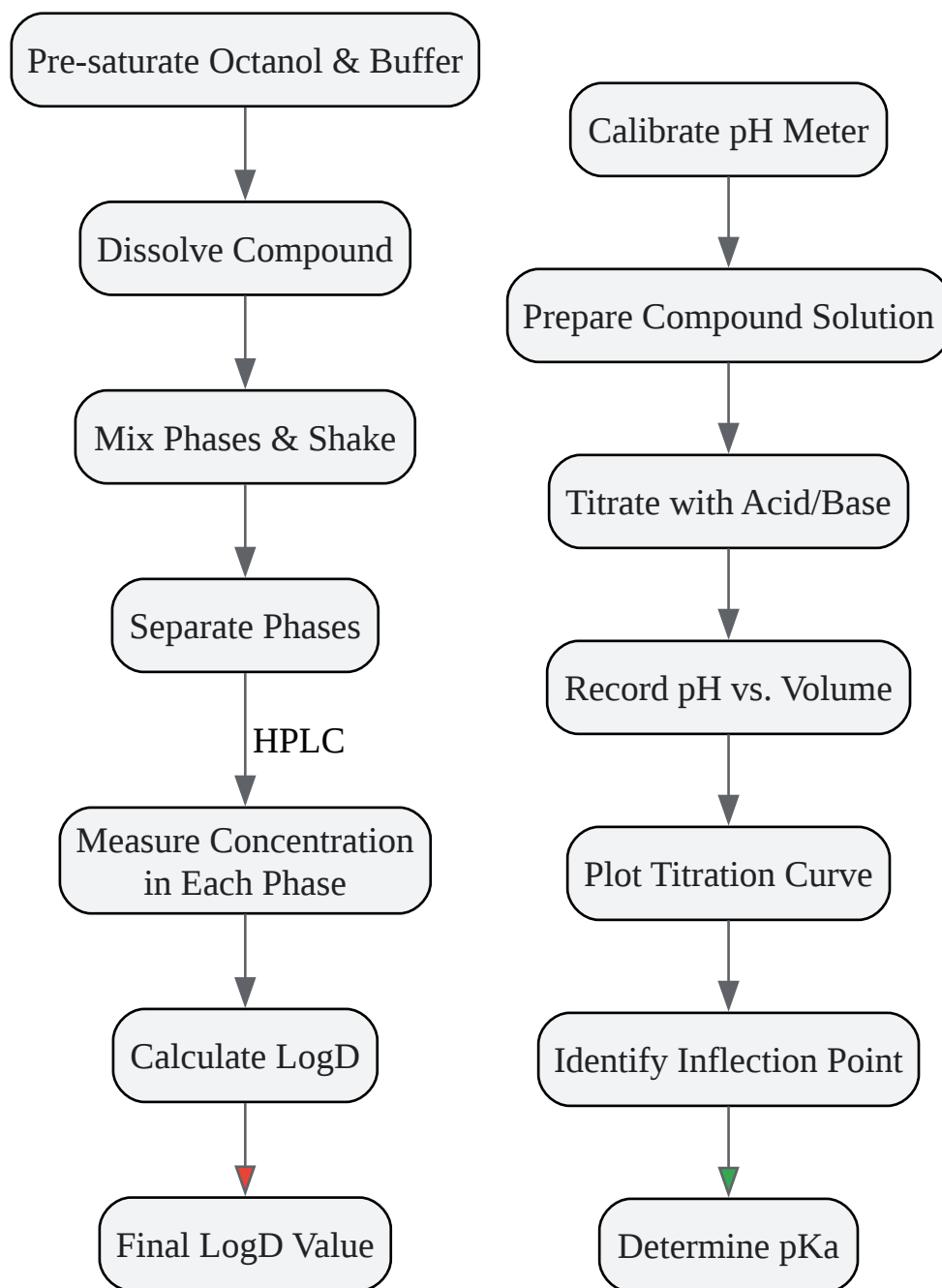
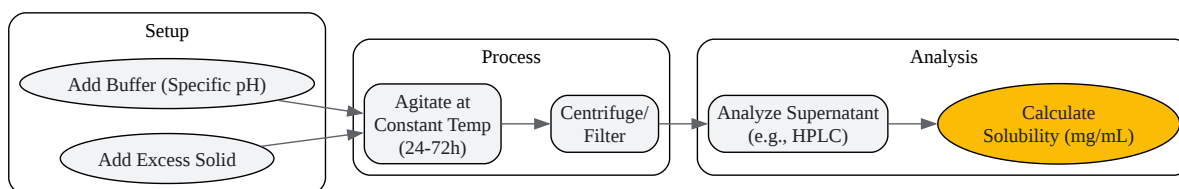
- **Crystal Growth:** The initial and often most challenging step is growing a diffraction-quality crystal (ideally 0.1-0.3 mm in size, free of defects).^[7] The choice of method is causal; it depends on the compound's solubility and stability.
 - **Slow Evaporation:** The compound is dissolved in a suitable solvent to near saturation. The container is loosely covered, allowing the solvent to evaporate over several days or weeks, gradually increasing the compound's concentration and inducing crystallization.^[7]
 - **Vapor Diffusion:** A concentrated solution of the compound is placed in a small, open vial. This vial is then sealed within a larger jar containing a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystal formation.^[7]
- **Data Collection:**
 - A suitable crystal is mounted on a goniometer and flash-cooled in a stream of cold nitrogen gas (approx. 100 K) to minimize radiation damage.^[7]
 - The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam.

- As the crystal is rotated, the X-rays are diffracted by the planes of atoms in the crystal lattice. The positions and intensities of these diffracted beams are meticulously recorded by a detector.[\[7\]](#)
- Structure Solution and Refinement: The collected diffraction data is processed to solve the crystal structure. This computational process yields a model of the atomic positions, which is then refined to achieve the best possible fit with the experimental data. The final model provides precise details on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding networks, which are critical for stabilizing the crystal structure.[\[8\]](#)[\[9\]](#)

Visualization: X-ray Crystallography Workflow







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